molecular formula C24H28N2O2 B3920511 1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one

1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one

Cat. No.: B3920511
M. Wt: 376.5 g/mol
InChI Key: JPSIRIAMYLYUHW-UHFFFAOYSA-N
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Description

1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one is a complex organic compound that features a unique combination of cyclohexyl, tetrahydropyridoindole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyridoindole Core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a cyclohexylamine.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

    Final Assembly: The final step involves the formation of the propan-1-one linkage, which can be accomplished through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one: can be compared with other indole derivatives, furan-containing compounds, and cyclohexyl-substituted molecules.

    Indole Derivatives: Compounds like tryptamines and indole-3-acetic acid.

    Furan-Containing Compounds: Furan-2-carboxylic acid and furfuryl alcohol.

    Cyclohexyl-Substituted Molecules: Cyclohexylamine and cyclohexanol.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(1-cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c27-22(13-12-18-9-6-16-28-18)26-15-14-20-19-10-4-5-11-21(19)25-23(20)24(26)17-7-2-1-3-8-17/h4-6,9-11,16-17,24-25H,1-3,7-8,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSIRIAMYLYUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3=C(CCN2C(=O)CCC4=CC=CO4)C5=CC=CC=C5N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one

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